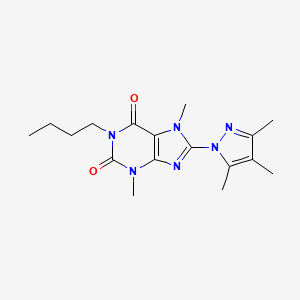![molecular formula C13H23N3O2 B2978071 N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2411217-13-3](/img/structure/B2978071.png)
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since become a widely used tool in scientific research due to its ability to modulate mGluR5 activity.
Mecanismo De Acción
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. When activated by glutamate, mGluR5 stimulates intracellular signaling pathways that regulate synaptic plasticity and neuronal excitability. N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby reducing the downstream signaling pathways.
Biochemical and Physiological Effects:
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide has been shown to have a range of biochemical and physiological effects depending on the experimental conditions. In vitro studies have demonstrated that N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide can modulate synaptic plasticity by reducing long-term potentiation and enhancing long-term depression. In vivo studies have shown that N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide can improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide has several advantages as a research tool, including its high selectivity and potency for mGluR5, its ability to cross the blood-brain barrier, and its availability as a commercially available compound. However, N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide also has some limitations, including its potential off-target effects on other mGluR subtypes, its short half-life in vivo, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide, including:
1. Investigating the role of mGluR5 in neurodegenerative diseases such as Parkinson’s disease and amyotrophic lateral sclerosis.
2. Developing more selective and potent mGluR5 antagonists for therapeutic use.
3. Exploring the potential of mGluR5 modulation as a treatment for anxiety and depression.
4. Studying the interaction between mGluR5 and other neurotransmitter systems, such as the dopamine and opioid systems.
5. Investigating the role of mGluR5 in the development and maintenance of drug addiction.
Métodos De Síntesis
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide can be synthesized through a multistep process starting with commercially available starting materials. The first step involves the reaction of 2-(bromomethyl)-4-morpholinecarboxaldehyde with 3-pyrrolidin-1-ylpropanol to form the intermediate 1-(2-morpholin-4-ylethyl)pyrrolidin-3-ol. This intermediate is then reacted with prop-2-ynoic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide to yield the final product, N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, drug addiction, and neurodegenerative diseases such as Huntington’s disease and Alzheimer’s disease.
Propiedades
IUPAC Name |
N-[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-2-13(17)14-12-3-4-16(11-12)6-5-15-7-9-18-10-8-15/h2,12H,1,3-11H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSXKTQGJIGOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2977988.png)
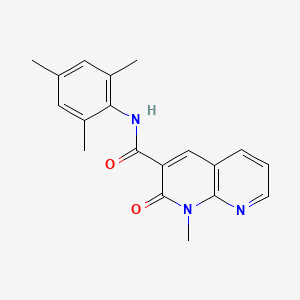
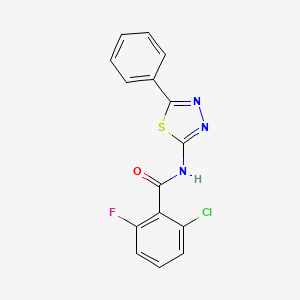
![N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2977991.png)
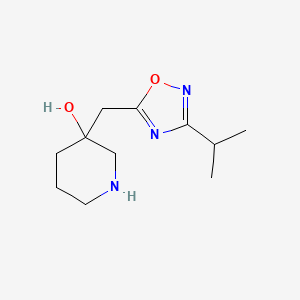
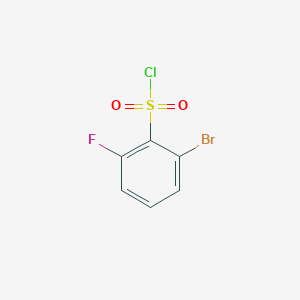
![2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2977994.png)
![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid](/img/structure/B2977995.png)

![1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2978001.png)
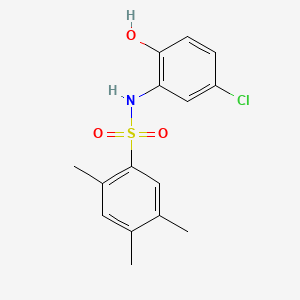

![1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2978010.png)
